molecular formula C6H17NO3Si B080574 3-Aminopropyltrimethoxysilane CAS No. 13822-56-5

3-Aminopropyltrimethoxysilane

Cat. No. B080574
CAS RN: 13822-56-5
M. Wt: 179.29 g/mol
InChI Key: SJECZPVISLOESU-UHFFFAOYSA-N
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Patent
US09434751B2

Procedure details

Aminopropyltrimethoxysilane (0.398 mol) and triethylamine (100 mL) were dissolved in dichloromethane (200 mL) in a round-bottom flask and trimethylsilyl chloride (0.800 mol) was added in a dropwise manner. After the addition was completed, the mixture was stirred at room temperature for 24 hours. Upon completion of reaction, N,N-bis(trimethylsilyl)aminopropyltrimethoxysilane (yield: 89%) was obtained through concentration under reduced pressure and fractional distillation. 1H and 13C NMR spectroscopic data of the purified N,N-bis(trimethylsilyl)aminopropyltrimethoxysilane are as follows.
Quantity
0.398 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.8 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:8][CH3:9])[O:6][CH3:7].C(N(CC)CC)C.[CH3:19][Si:20](Cl)([CH3:22])[CH3:21]>ClCCl>[CH3:19][Si:20]([CH3:22])([CH3:21])[N:1]([CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:6][CH3:7])[O:8][CH3:9])[Si:20]([CH3:22])([CH3:21])[CH3:19]

Inputs

Step One
Name
Quantity
0.398 mol
Type
reactant
Smiles
NCCC[Si](OC)(OC)OC
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.8 mol
Type
reactant
Smiles
C[Si](C)(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
Upon completion of reaction

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C[Si](N([Si](C)(C)C)CCC[Si](OC)(OC)OC)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.